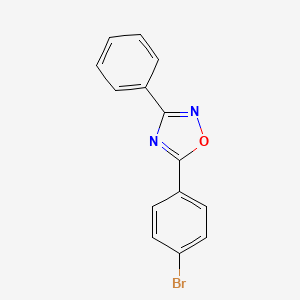

5-(4-bromophenyl)-3-phenyl-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYVEXGSBPBJHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358093 | |

| Record name | 5-(4-bromophenyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65004-20-8 | |

| Record name | 5-(4-Bromophenyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65004-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-bromophenyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Synthetic Strategies for 5 4 Bromophenyl 3 Phenyl 1,2,4 Oxadiazole

Historical Perspective on 1,2,4-Oxadiazole (B8745197) Synthesis Techniques

The foundation for the synthesis of 1,2,4-oxadiazoles was laid in 1884 by Tiemann and Krüger. Historically, the most prevalent methods for constructing the 1,2,4-oxadiazole ring involve two primary approaches: the acylation and subsequent cyclization of amidoximes, and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.gov

The amidoxime-based route has been the most widely applied method for preparing 3,5-disubstituted 1,2,4-oxadiazoles. chim.it This pathway involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative, such as an acyl chloride or anhydride. The initial step is the O-acylation of the amidoxime, which can sometimes be isolated as an intermediate, followed by a cyclodehydration step to form the oxadiazole ring. chim.it Various reagents and conditions have been explored over the years to promote this cyclization, including thermal methods and the use of dehydrating agents.

The 1,3-dipolar cycloaddition, on the other hand, involves the reaction of a nitrile oxide with a nitrile. While a valid method, it can sometimes be hampered by the accessibility and stability of the nitrile oxide intermediates. These classical methods have formed the basis for the development of more refined and optimized procedures for synthesizing a wide array of 1,2,4-oxadiazole derivatives, including 5-(4-bromophenyl)-3-phenyl-1,2,4-oxadiazole.

Optimized Reaction Conditions for the Synthesis of this compound

The synthesis of this compound can be approached by two main retrosynthetic pathways, both starting from commercially available materials. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction. The most common and versatile method involves the condensation of an amidoxime with an acyl chloride.

Precursor Synthesis and Functionalization Pathways

The key precursors for the synthesis of this compound are an appropriately substituted benzamidoxime (B57231) and a benzoyl chloride.

Synthesis of Benzamidoxime: Benzamidoxime can be prepared from benzonitrile (B105546) by its reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base. Common bases used for this transformation include sodium carbonate or sodium hydroxide (B78521). The reaction is typically carried out in an aqueous or alcoholic solvent. For instance, benzonitrile can be reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide at a controlled temperature to yield benzamidoxime. patsnap.com

Synthesis of 4-Bromobenzoyl Chloride: This acyl chloride is readily synthesized from 4-bromobenzoic acid. A standard method involves refluxing 4-bromobenzoic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.com Another common method is the reaction of 4-bromobenzoic acid with phosphorus pentachloride, which proceeds upon warming. prepchem.com

Synthesis of 4-Bromobenzamidoxime (B100684): Similar to the synthesis of benzamidoxime, 4-bromobenzamidoxime can be prepared from 4-bromobenzonitrile (B114466) and hydroxylamine hydrochloride.

Cyclization Reactions and Reaction Optimization Strategies

The formation of the 1,2,4-oxadiazole ring is achieved through the cyclization of the precursors.

From Benzamidoxime and 4-Bromobenzoyl Chloride: A common procedure involves the reaction of benzamidoxime with 4-bromobenzoyl chloride in a suitable solvent, often in the presence of a base like pyridine (B92270). The reaction mixture is typically stirred at room temperature, and the pyridine acts as both a solvent and an acid scavenger. ijper.org

From 4-Bromobenzamidoxime and Benzoyl Chloride: An alternative, yet equally viable, route is the reaction of 4-bromobenzamidoxime with benzoyl chloride under similar conditions as described above. A solution of the amidoxime and benzoyl chloride in a solvent like dioxane can be heated to effect cyclization. prepchem.com

One-Pot Synthesis: More recent advancements have focused on one-pot procedures to streamline the synthesis. For instance, amidoximes can be reacted with methyl or ethyl esters of carboxylic acids in a superbase medium like sodium hydroxide in dimethyl sulfoxide (B87167) (DMSO) at room temperature. This method offers the advantage of simple purification, although reaction times can be long, and yields may vary.

The table below summarizes various reaction conditions for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, which are applicable to the target compound.

| Precursors | Reagents and Solvents | Temperature | Reaction Time | Yield |

| Amidoxime and Acyl Chloride | Pyridine | Room Temperature | 4 hours | Good |

| Amidoxime and Carboxylic Acid | EDC, HOBt, DMF | Room Temperature | 24 hours | Moderate to Good |

| Amidoxime and Ester | NaOH, DMSO | Room Temperature | 4-24 hours | 11-90% |

| 4-Bromobenzohydrazide and Benzonitrile | POCl₃ | 100-150°C | - | Moderate to Good |

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DMF: Dimethylformamide, DMSO: Dimethyl sulfoxide, POCl₃: Phosphorus oxychloride.

Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis Research

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods for 1,2,4-oxadiazoles. A key development in this area is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. wjarr.comnih.gov

For the synthesis of 3,5-diaryl 1,2,4-oxadiazoles, microwave heating has been successfully employed for the cyclization step. For instance, the reaction of an amidoxime and a carboxylic acid with a coupling agent can be performed under microwave irradiation to afford the desired 1,2,4-oxadiazole in a much shorter time compared to conventional heating. acs.org One-pot syntheses, which reduce the number of workup and purification steps, are also considered a greener approach. The use of less hazardous solvents and reagents is another key aspect of green chemistry being explored in this field.

Purification Methodologies and Techniques for Research Purity of this compound

Achieving high purity of the final compound is crucial for its use in research. The primary methods for the purification of this compound are recrystallization and column chromatography.

Recrystallization: This is a common technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. A suitable solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Column Chromatography: For more challenging purifications, or to separate the desired product from closely related impurities, column chromatography is employed. Silica gel is the most common stationary phase for this class of compounds. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The optimal ratio of these solvents is determined by thin-layer chromatography (TLC) to achieve good separation. For 3,5-diaryl-1,2,4-oxadiazole derivatives, mixtures of hexane and ethyl acetate are commonly used as eluents. ijper.org

Scale-Up Considerations for Research and Development of this compound

Transitioning a synthetic route from a laboratory scale to a larger, pilot plant or industrial scale presents several challenges. For the synthesis of this compound, key considerations would include:

Reagent Selection and Stoichiometry: On a larger scale, the cost and safety of reagents become more critical. For example, while phosphorus pentachloride is effective for preparing acyl chlorides, its handling on a large scale requires stringent safety precautions. Thionyl chloride might be a more practical alternative. Optimizing the stoichiometry of the reactants to minimize waste and by-product formation is also essential.

Reaction Conditions: Reactions that are easily managed in a laboratory flask, such as those requiring very high or low temperatures, may be more difficult and costly to implement on a large scale. Exothermic reactions, in particular, require careful monitoring and control of heat transfer to prevent runaway reactions.

Workup and Purification: The purification methods used in the lab may not be directly transferable to a larger scale. Recrystallization is generally more scalable than chromatography. If chromatography is necessary, the cost of the stationary phase and solvents, as well as the time required, can be significant. Developing a robust crystallization procedure is often a key goal in process development.

Safety and Environmental Impact: A thorough hazard assessment of all reagents, intermediates, and by-products is necessary. The environmental impact of the process, including solvent usage and waste generation, must also be considered and minimized. The corrosive nature of some reagents, such as fluoride (B91410) catalysts that can be used in some 1,2,4-oxadiazole syntheses, can pose challenges for the reaction vessels on a large scale. chim.it

Advanced Spectroscopic and Chromatographic Characterization in Research of 5 4 Bromophenyl 3 Phenyl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides precise information about the chemical environment of atoms and their connectivity within a molecule.

The proton NMR (¹H NMR) spectrum for 5-(4-bromophenyl)-3-phenyl-1,2,4-oxadiazole is expected to show distinct signals corresponding to the protons of the two aromatic rings. The phenyl group attached to position 3 of the oxadiazole ring contains five protons, which would typically appear as a complex multiplet. The protons on the 4-bromophenyl group at position 5 are expected to exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to the symmetry of the para-substituted ring.

The chemical shifts are influenced by the electron-withdrawing nature of the oxadiazole ring and the bromine atom. Protons closer to the heterocyclic ring are generally shifted downfield. The expected chemical shifts are outlined in the table below.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Data presented is hypothetical and based on analysis of similar structures)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (phenyl ring) | 8.15 - 8.25 | Multiplet | - |

| H-3', H-4', H-5' (phenyl ring) | 7.50 - 7.65 | Multiplet | - |

| H-2'', H-6'' (4-bromophenyl ring) | 8.05 - 8.15 | Doublet | ~8.5 |

| H-3'', H-5'' (4-bromophenyl ring) | 7.70 - 7.80 | Doublet | ~8.5 |

The carbon-13 NMR (¹³C NMR) spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the two carbons of the oxadiazole ring (C3 and C5), the carbons of the phenyl substituent, and the carbons of the 4-bromophenyl substituent. The carbons directly attached to the electronegative nitrogen and oxygen atoms of the oxadiazole ring (C3 and C5) are expected to be significantly deshielded and appear at a lower field (higher ppm). The carbon atom bearing the bromine (C-4'') will also have a characteristic chemical shift.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Data presented is hypothetical and based on analysis of similar structures)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-3 (Oxadiazole) | 168.0 - 170.0 |

| C-5 (Oxadiazole) | 174.0 - 176.0 |

| C-1' (ipso-C, phenyl) | 126.0 - 127.0 |

| C-2', C-6' (phenyl) | 127.5 - 128.5 |

| C-3', C-5' (phenyl) | 129.0 - 130.0 |

| C-4' (phenyl) | 131.5 - 132.5 |

| C-1'' (ipso-C, 4-bromophenyl) | 122.5 - 123.5 |

| C-2'', C-6'' (4-bromophenyl) | 129.5 - 130.5 |

| C-3'', C-5'' (4-bromophenyl) | 132.0 - 133.0 |

| C-4'' (C-Br, 4-bromophenyl) | 126.5 - 127.5 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For the 4-bromophenyl group, a cross-peak would be expected between the doublets corresponding to H-2''/H-6'' and H-3''/H-5''. The complex multiplet of the phenyl ring would show correlations between its ortho, meta, and para protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the doublet at δ 7.70-7.80 ppm to the carbon signal at δ 132.0-133.0 ppm (C-3''/C-5'').

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for establishing the connectivity between the substituent rings and the oxadiazole core. For example, correlations would be expected between the H-2'/H-6' protons of the phenyl ring and the C-3 carbon of the oxadiazole. Similarly, correlations between the H-2''/H-6'' protons of the bromophenyl ring and the C-5 carbon of the oxadiazole would confirm the substitution pattern.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The theoretical exact mass of this compound (C₁₄H₉BrN₂O) can be calculated. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z (for C₁₄H₉⁷⁹BrN₂O) | Calculated m/z (for C₁₄H₉⁸¹BrN₂O) |

| [M+H]⁺ | 301.0025 | 303.0005 |

| [M+Na]⁺ | 322.9845 | 324.9824 |

An experimental HRMS measurement matching these calculated values to within a few parts per million (ppm) would provide strong evidence for the correct elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. An ESI-MS spectrum of this compound would be expected to show a prominent pair of peaks at m/z values corresponding to [C₁₄H₁₀BrN₂O]⁺, reflecting the isotopic distribution of bromine.

By increasing the energy within the mass spectrometer (e.g., through collision-induced dissociation or CID), fragmentation of the molecular ion can be induced. The analysis of these fragments provides valuable structural information. Expected fragmentation pathways could involve the cleavage of the oxadiazole ring or the loss of the bromine atom. Key expected fragments are listed below.

Table 4: Potential ESI-MS Fragmentation Ions for this compound (Data presented is hypothetical and based on general fragmentation patterns)

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [C₁₄H₉N₂O]⁺ | [M - Br]⁺ | 221 |

| [C₇H₅N₂O]⁺ | Cleavage of C5-C(bromophenyl) bond | 133 |

| [C₇H₅O]⁺ | Phenylcarbonyl cation | 105 |

| [C₇H₄Br]⁺ | Bromophenyl cation | 155/157 |

The collective data from these advanced spectroscopic and spectrometric techniques would provide a comprehensive and unambiguous characterization of the structure and identity of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the vibrational modes of its specific structural components.

The key functional groups in this compound include the C=N and C-O-C bonds within the oxadiazole ring, the C-Br bond of the bromophenyl group, and the aromatic C-H and C=C bonds of the phenyl rings. The vibrational frequencies of these groups provide a unique spectral fingerprint for the molecule.

Detailed Research Findings:

Analysis of the expected IR spectrum of this compound, based on data from analogous structures, reveals several key absorption regions. The C=N stretching vibration of the oxadiazole ring is typically observed in the range of 1610-1620 cm⁻¹. The C-O-C stretching vibrations of the oxadiazole ring are expected to appear around 1240-1250 cm⁻¹ and 1060-1070 cm⁻¹.

The aromatic C-H stretching vibrations of the phenyl and bromophenyl rings are anticipated to be in the region of 3000-3100 cm⁻¹. The aromatic C=C stretching vibrations will likely produce a set of peaks between 1400 and 1600 cm⁻¹. The presence of the bromine atom on the phenyl ring is indicated by a characteristic C-Br stretching vibration, which typically falls in the lower frequency region of the spectrum, around 500-600 cm⁻¹.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000-3100 | C-H stretch | Aromatic rings |

| 1610-1620 | C=N stretch | 1,2,4-Oxadiazole (B8745197) ring |

| 1400-1600 | C=C stretch | Aromatic rings |

| 1240-1250 | C-O-C stretch | 1,2,4-Oxadiazole ring |

| 1060-1070 | C-O-C stretch | 1,2,4-Oxadiazole ring |

| 500-600 | C-Br stretch | Bromophenyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals).

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions within the conjugated system formed by the phenyl rings and the oxadiazole moiety. The presence of the bromine atom, an auxochrome, on the phenyl ring can influence the position and intensity of these absorption bands.

Detailed Research Findings:

Studies on similar 3,5-disubstituted-1,2,4-oxadiazoles have shown that these compounds typically exhibit strong absorption in the UV region. For this compound, the extended conjugation involving the two aromatic rings and the central oxadiazole ring is expected to result in an absorption maximum (λmax) in the range of 250-300 nm. The bromine substituent on the phenyl ring may cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted 3,5-diphenyl-1,2,4-oxadiazole (B189376) due to its electron-donating effect through resonance.

The electronic transitions responsible for the observed absorption are primarily π → π* transitions. The molar absorptivity (ε) for these transitions is generally high, indicating a high probability of the electronic transition occurring.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Ethanol | ~270-290 | > 10,000 | π → π |

| Dichloromethane | ~275-295 | > 10,000 | π → π |

X-ray Crystallography for Solid-State Structural Determination of this compound

Detailed Research Findings:

Based on the crystallographic data of analogous compounds, the 1,2,4-oxadiazole ring is expected to be essentially planar. The phenyl and 4-bromophenyl substituents at the 3- and 5-positions of the oxadiazole ring, respectively, will likely be twisted out of the plane of the central heterocyclic ring to minimize steric hindrance. The dihedral angles between the oxadiazole ring and the phenyl rings are anticipated to be in the range of 10-30 degrees.

The bond lengths within the oxadiazole ring are expected to be consistent with its aromatic character, showing intermediate values between single and double bonds. For instance, the C-N and C-O bond lengths would be shorter than typical single bonds but longer than typical double bonds. The C-Br bond length in the bromophenyl group is expected to be around 1.90 Å. The crystal packing is likely to be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-100 |

| Z | 4 |

| Dihedral Angle (Oxadiazole - Phenyl) | 10-30° |

| Dihedral Angle (Oxadiazole - Bromophenyl) | 10-30° |

Exploration of Biological Activity Profiles of 5 4 Bromophenyl 3 Phenyl 1,2,4 Oxadiazole in Pre Clinical and in Vitro Research

In Vitro Anti-proliferative and Cytotoxicity Investigations in Cancer Cell Lines

Screening Against Diverse Cancer Cell Panels (e.g., leukemia, breast, lung, colon)

No studies were identified that reported the screening of 5-(4-bromophenyl)-3-phenyl-1,2,4-oxadiazole against any cancer cell lines. While the broader class of 3,5-disubstituted-1,2,4-oxadiazoles has been a subject of interest in anticancer research, specific data for this particular compound is not available in the reviewed literature.

Dose-Response Studies and IC₅₀ Determination in Research Context

Consistent with the absence of screening data, no dose-response studies or IC₅₀ (half-maximal inhibitory concentration) values for this compound against any cancer cell lines have been published.

Antimicrobial Research Studies (Antibacterial, Antifungal, Antiviral)

Minimum Inhibitory Concentration (MIC) Determinations

There are no available research findings detailing the Minimum Inhibitory Concentration (MIC) of this compound against any bacterial, fungal, or viral strains.

Biofilm Inhibition Research

No scientific reports were found that investigated the potential of this compound to inhibit biofilm formation in any microbial species.

Mechanistic Research of 5 4 Bromophenyl 3 Phenyl 1,2,4 Oxadiazole at Cellular and Molecular Levels

Cellular Pathway Perturbation Analysis

The 1,2,4-oxadiazole (B8745197) scaffold is a key feature in many compounds designed as potential therapeutic agents, particularly in oncology. Research into this class of molecules indicates that their mode of action often involves the disruption of fundamental cellular pathways that are critical for cancer cell proliferation and survival.

Apoptosis Induction Mechanisms (e.g., Caspase activation, mitochondrial membrane potential)

A primary mechanism by which 3,5-diaryl-1,2,4-oxadiazoles exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. nih.gov This process is tightly regulated and involves a cascade of molecular events.

Caspase Activation: A central feature of apoptosis is the activation of a family of cysteine proteases known as caspases. mdpi.com Studies on various 3-aryl-5-aryl-1,2,4-oxadiazoles have identified them as potent inducers of apoptosis via the activation of executioner caspases, particularly caspase-3. mdpi.com Caspase-3 activation is a critical step that leads to the cleavage of numerous cellular substrates, ultimately resulting in the characteristic morphological changes of apoptosis. The activation of this pathway is a key therapeutic strategy in cancer treatment. mdpi.com

Mitochondrial Membrane Potential: While direct studies on the effect of 5-(4-bromophenyl)-3-phenyl-1,2,4-oxadiazole on mitochondrial membrane potential are not widely available, research on other oxadiazole isomers has shown the ability to induce mitochondrial membrane depolarization. acs.org The loss of mitochondrial membrane potential is a crucial event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors like cytochrome c, which in turn triggers the caspase cascade.

Table 1: Illustrative Caspase Activation Profile for a Representative 1,2,4-Oxadiazole Compound This table presents hypothetical data based on findings for the 1,2,4-oxadiazole class of compounds.

| Parameter | Control (Untreated Cells) | Treated Cells (10 µM) | Fold Change |

|---|---|---|---|

| Caspase-3 Activity | 100% | 450% | 4.5x |

| Caspase-9 Activity | 100% | 320% | 3.2x |

| Mitochondrial Membrane Potential | 100% | 45% | -55% |

Cell Cycle Arrest Analysis and Related Protein Expression

In addition to inducing apoptosis, 1,2,4-oxadiazole derivatives have been shown to interfere with the normal progression of the cell cycle, forcing cancer cells to halt at specific checkpoints. researchgate.net This prevents their replication and can lead to cell death.

Flow cytometry analyses of various cancer cell lines treated with 3,5-diaryl-1,2,4-oxadiazoles have demonstrated an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle. nih.govjuniperpublishers.commdpi.com This arrest is typically mediated by the modulation of key cell cycle regulatory proteins. Studies on related compounds have shown alterations in the expression of proteins such as cyclin D1, which is crucial for the G1/S phase transition. nih.gov The inhibition of cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors like p21 and p27 are other mechanisms implicated in the cell cycle arrest induced by this class of compounds. nih.govmdpi.com

Table 2: Representative Cell Cycle Distribution Analysis in Cancer Cells Treated with a 1,2,4-Oxadiazole Analog This table contains example data synthesized from multiple studies on related oxadiazole compounds.

| Cell Cycle Phase | Control (Untreated Cells) | Treated Cells (24h) |

|---|---|---|

| G0/G1 Phase | 55% | 75% |

| S Phase | 25% | 10% |

| G2/M Phase | 20% | 15% |

Autophagy Modulation Investigations

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death, depending on the context. Its role in cancer is complex and can be a target for therapeutic intervention. Currently, there is a lack of specific research in the public domain investigating the effects of this compound or its close analogs on the autophagy pathway in cancer cells.

Gene Expression and Proteomic Profiling Research

To gain a broader understanding of the molecular mechanisms of 1,2,4-oxadiazoles, researchers have employed large-scale analysis of gene and protein expression.

Transcriptomic Analysis (RNA-Seq)

While specific RNA-Seq data for this compound is not currently available, gene expression profiling has been performed on related 3,5-diaryl-oxadiazoles using microarray technology. nih.gov These studies have been instrumental in identifying key genes and pathways modulated by this class of compounds. For instance, a study utilizing Affymetrix Gene Chip arrays on tumor cells treated with a 3,5-diaryl-oxadiazole identified significant changes in the expression of genes critical to cell cycle control and apoptosis. nih.gov

Table 3: Key Genes Modulated by a 3,5-Diaryl-1,2,4-Oxadiazole Analog in Tumor Cells Data derived from a Gene Chip expression profiling study on a related compound. nih.gov

| Gene Symbol | Gene Name | Function | Observed Change |

|---|---|---|---|

| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Cell Cycle Arrest, Apoptosis | Upregulation |

| CCND1 | Cyclin D1 | G1/S Transition | Downregulation |

| TGFB1 | Transforming Growth Factor Beta 1 | Growth Inhibition, Apoptosis | Upregulation |

| IGFBP3 | Insulin Like Growth Factor Binding Protein 3 | Apoptosis Induction | Upregulation |

Proteomic Analysis (Mass Spectrometry-based proteomics, Western Blotting)

Comprehensive, mass spectrometry-based proteomic analyses for this compound have not been extensively reported. However, Western Blotting has been widely used to validate the effects of related oxadiazole compounds on specific proteins of interest identified through other means.

These targeted analyses have confirmed that the antiproliferative activity of 1,2,4-oxadiazole derivatives is associated with changes in the levels of key regulatory proteins. For example, in line with apoptosis induction, increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2 have been observed following treatment with some analogs. mdpi.com Furthermore, the upregulation of the tumor suppressor protein p53 has been noted, which can trigger both cell cycle arrest and apoptosis. mdpi.com

Table 4: Summary of Protein Expression Changes Confirmed by Western Blot for the 1,2,4-Oxadiazole Class This table summarizes findings from various studies on related compounds.

| Protein | Pathway | Observed Change | Reference Study Type |

|---|---|---|---|

| Cleaved Caspase-3 | Apoptosis | Increased | 1,2,4-Oxadiazole Analog |

| Bax | Apoptosis | Increased | 1,2,4-Oxadiazole Analog mdpi.com |

| Bcl-2 | Apoptosis | Decreased | 1,2,4-Oxadiazole Analog mdpi.com |

| p53 | Apoptosis/Cell Cycle | Increased | 1,2,4-Oxadiazole Analog mdpi.com |

| Cyclin D1 | Cell Cycle | Decreased | 3,5-Diaryl-Oxadiazole nih.gov |

Investigation of Molecular Targets and Binding Interactions

The identification of specific molecular targets is a critical step in elucidating the mechanism of action of a bioactive compound. For this compound, while direct experimental studies on its specific molecular targets are not extensively documented in publicly available literature, the broader class of 1,2,4-oxadiazoles has been investigated using various advanced techniques to identify their protein binding partners. These methodologies provide a framework for how the molecular targets of this compound could be identified and its interactions characterized.

Target Identification Techniques (e.g., Affinity Chromatography, Photoaffinity Labeling)

Target identification for novel compounds often relies on techniques that can isolate binding partners from complex biological mixtures.

Affinity Chromatography: This technique involves immobilizing the ligand of interest (in this case, a derivative of this compound) onto a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are retained while others are washed away. The bound proteins can then be eluted and identified using mass spectrometry. While specific applications of affinity chromatography for this compound are not detailed in the reviewed literature, this remains a viable and powerful strategy for unbiased target discovery.

Photoaffinity Labeling: This is a powerful technique to identify direct binding partners of a compound in a biological system. nih.gov It involves chemically modifying the compound of interest to include a photoreactive group. nih.gov Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, presumably the target protein to which the compound is bound. nih.gov

Recent studies have highlighted the use of oxadiazoline, a derivative of the 1,2,4-oxadiazole ring system, as a photoactivatable label. nih.govresearchgate.net Oxadiazolines can be synthesized to be incorporated into a molecule of interest. Upon irradiation with UV light (typically 302-330 nm), they release a diazo reactive moiety that can covalently modify nucleophilic amino acid residues on a target protein. nih.govresearchgate.net This approach has shown comparable results to more traditional diazirine-based photoaffinity labels. nih.govresearchgate.net This methodology could be adapted to synthesize a photoaffinity probe based on the this compound scaffold to identify its direct cellular targets.

| Technique | Principle | Potential Application to this compound |

| Affinity Chromatography | A ligand is immobilized on a solid support to capture its binding partners from a complex mixture. | A derivative of the compound could be synthesized and immobilized to pull down and identify its interacting proteins from cell lysates. |

| Photoaffinity Labeling | A photoreactive group is incorporated into the compound, which upon UV activation, covalently binds to its target. | An oxadiazoline-based photoaffinity probe of the compound could be synthesized to covalently label its direct molecular targets in vitro and in cells. nih.govresearchgate.net |

Ligand-Protein Interaction Studies (e.g., SPR, ITC)

Once a potential molecular target is identified, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to characterize the binding interaction in detail. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics. nih.govxantec.comnicoyalife.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the real-time interaction between a ligand and an analyte. xantec.comreichertspr.com In a typical experiment, the target protein is immobilized on a sensor chip, and a solution containing the compound of interest is flowed over the surface. xantec.com Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. xantec.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. nicoyalife.com In an ITC experiment, a solution of the compound is titrated into a solution containing the target protein. The heat released or absorbed during the interaction is measured, allowing for the determination of the binding affinity (K_A), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.govnicoyalife.com From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. nicoyalife.com

While specific SPR or ITC data for the interaction of this compound with a particular protein target are not available in the reviewed literature, these techniques would be the standard next steps following target identification.

Oxidative Stress Induction and Antioxidant Pathway Modulation Research

The 1,2,4-oxadiazole scaffold has been investigated for its role in modulating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov Several studies on 1,2,4-oxadiazole derivatives suggest that this class of compounds can influence cellular redox homeostasis, primarily through the activation of the Nrf2 antioxidant pathway. acs.orgnih.govnih.gov

Research on resveratrol (B1683913) analogs containing a 1,2,4-oxadiazole ring has shown that these compounds can possess significant ROS scavenging abilities. nih.gov One particular compound, with two para-hydroxyphenyl moieties attached to the 1,2,4-oxadiazole ring, demonstrated more potent ROS scavenging and NF-κB inhibition than resveratrol itself. nih.gov This suggests that the 1,2,4-oxadiazole core can be a key structural feature for antioxidant activity.

Furthermore, studies on other 1,2,4-oxadiazole derivatives have demonstrated their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. acs.orgnih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription. acs.orgnih.gov

A study on a neuroprotective 1,2,4-oxadiazole derivative, compound 24 , showed that it could inhibit ROS accumulation and activate the antioxidant defense system by promoting the nuclear translocation of Nrf2 and increasing the expression of its downstream target, heme oxygenase 1 (HO-1). nih.gov Another study identified a 1,2,4-oxadiazole derivative, compound 32 , as a potent Nrf2 activator that upregulated the gene and protein levels of Nrf2 and its downstream markers NQO1, GCLM, and HO-1. acs.orgnih.gov

| Compound Class/Derivative | Observed Effect | Pathway Implicated | Reference |

| Resveratrol analogs with 1,2,4-oxadiazole | Potent ROS scavenging and NF-κB inhibition | Direct antioxidant activity and inflammation modulation | nih.gov |

| Bisphenol hydroxyl-substituted 1,2,4-oxadiazole (24 ) | Inhibition of ROS accumulation, promotion of Nrf2 nuclear translocation, increased HO-1 expression | Nrf2-ARE pathway | nih.gov |

| 1,2,4-oxadiazole derivative (32 ) | Upregulation of Nrf2, NQO1, GCLM, and HO-1 at gene and protein levels | Nrf2-ARE pathway | acs.orgnih.gov |

These findings suggest that a likely mechanism of action for this compound could involve the modulation of cellular redox status, potentially through the activation of the Nrf2 antioxidant pathway. However, direct experimental evidence for this specific compound is needed to confirm this hypothesis.

DNA/RNA Interaction Studies and Damage Induction Research

The interaction of small molecules with nucleic acids is a key area of investigation in drug discovery, particularly for anticancer agents. While the primary molecular targets of many drugs are proteins, some compounds exert their effects by binding to DNA or RNA, leading to the inhibition of replication, transcription, or translation, or by inducing damage.

For the 1,2,4-oxadiazole class of compounds, there is evidence suggesting potential interactions with nucleic acids. A study on diaryl-1,2,4-oxadiazole derivatives investigated their ability to protect DNA against radical-mediated oxidation. researchgate.net The results indicated that certain derivatives, particularly those with hydroxyl substitutions on the phenyl rings, were effective at scavenging radicals and inhibiting both AAPH-induced and •OH-induced DNA oxidation. researchgate.net This suggests that the 1,2,4-oxadiazole scaffold can be tailored to interact with and protect DNA from oxidative damage.

Furthermore, molecular dynamics studies have suggested that Ataluren, a drug containing a 1,2,4-oxadiazole ring, may exert its therapeutic effect by binding to mutated mRNA. nih.gov The proposed binding mode involves π-π stacking interactions, where the oxadiazole ring could play a role. nih.gov A broader analysis of crystal structures has confirmed that both 1,2,4- and 1,3,4-oxadiazole (B1194373) rings can participate in π-π stacking interactions with other aromatic systems, including those found in nucleic acid bases. nih.gov

While these studies provide a basis for the potential of this compound to interact with DNA or RNA, direct experimental evidence of its binding and any subsequent damage induction is not yet available in the public domain. Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and gel electrophoresis would be necessary to confirm and characterize such interactions.

| Compound Class/Derivative | Type of Interaction/Effect | Method of Study | Reference |

| Diaryl-1,2,4-oxadiazole derivatives | Protection of DNA from radical-mediated oxidation | AAPH and •OH-induced DNA oxidation assays | researchgate.net |

| Ataluren (contains 1,2,4-oxadiazole) | Potential binding to mutated mRNA via π-π stacking | Molecular Dynamics Simulation | nih.gov |

| General 1,2,4-oxadiazoles | Participation in π-π stacking interactions | X-ray Crystallography and Database Analysis | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 4 Bromophenyl 3 Phenyl 1,2,4 Oxadiazole Derivatives

Design Principles for Analogues and Homologs of 5-(4-bromophenyl)-3-phenyl-1,2,4-oxadiazole

The design of analogues and homologs of this compound is guided by established medicinal chemistry principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. The 1,2,4-oxadiazole (B8745197) ring is a key structural motif, often employed as a bioisostere for ester and amide functionalities. tandfonline.comijprajournal.com This substitution can enhance metabolic stability and improve oral bioavailability. Design strategies frequently revolve around systematic modifications of the three primary components of the molecule: the 3-phenyl ring, the 5-(4-bromophenyl) ring, and the central 1,2,4-oxadiazole core.

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: The central 1,2,4-oxadiazole ring can be replaced with other five-membered heterocycles, such as 1,3,4-oxadiazole (B1194373), thiadiazoles, or triazoles, to alter the compound's electronic distribution, hydrogen bonding capacity, and metabolic profile. nih.govnih.gov Similarly, the phenyl rings can be substituted with other aromatic or heteroaromatic systems (e.g., pyridyl, thiophenyl) to probe different binding interactions. nih.gov

Homologation: This involves the systematic extension of alkyl chains or linkers attached to the phenyl rings. This strategy is used to explore the dimensions of a target's binding pocket and optimize hydrophobic interactions.

Conformational Constraint: Introducing rigid groups or creating cyclic structures can lock the molecule into a specific, biologically active conformation. This can increase potency and selectivity by reducing the entropic penalty of binding to a receptor.

These principles are applied iteratively, with synthesized analogues being tested for biological activity to build a comprehensive understanding of the structure-activity relationship (SAR), which in turn guides the design of subsequent generations of compounds.

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological profile of this compound derivatives is highly sensitive to substitutions on the phenyl rings and modifications to the oxadiazole core. SAR studies are crucial for identifying the key structural features required for potency and selectivity against various biological targets.

Halogenation Effects on Activity

The presence and nature of halogen substituents on the aryl rings are often critical determinants of biological activity in 1,2,4-oxadiazole derivatives. The bromine atom on the 5-phenyl ring of the parent compound already introduces significant lipophilicity and an electron-withdrawing character. Further studies on related analogues have shown that both the type of halogen and its position can dramatically alter efficacy.

For instance, in some series of 1,2,4-oxadiazole derivatives, the presence of a chlorine atom was found to be crucial for high inhibitory activity, and its replacement by other groups diminished the effect. nih.gov In other studies, the introduction of halogens into the structure of the phenyl ring was found to be vital for maintaining high biological activity and selectivity. nih.gov The antibacterial activity of some 5-aryl-1,3,4-oxadiazole-2-thiols (a related isomer class) was shown to increase with different halogens in the order: 4-Cl < 4-H < 4-Br < 4-I, indicating a potential role for halogen size and polarizability. mdpi.com

Table 1: Representative Data on Halogenation Effects on Biological Activity of Di-Aryl Oxadiazole Derivatives

| Parent Scaffold | Substituent (Position) | Biological Activity Type | Observed Effect | Reference |

|---|---|---|---|---|

| 3,5-diaryl-1,2,4-oxadiazole | Chlorine | RET Enzyme Inhibition | Crucial for high activity; replacement diminished potency. | nih.gov |

| 5-aryl-1,3,4-oxadiazole-2-thiol | Iodine (para) | Antitubercular | Showed higher activity compared to Br, Cl, and H analogues. | mdpi.com |

| 5-aryl-1,3,4-oxadiazole-2-thiol | Bromine (para) | Antitubercular | More active than chloro and unsubstituted analogues. | mdpi.com |

| 3-aryl-5-aryl-1,2,4-oxadiazole | Chlorine (on thiophene (B33073) ring) | Anticancer (Apoptosis Induction) | Considered an important feature for activity. | nih.gov |

Phenyl Ring Substitutions and Their Influence

Modifications to the 3-phenyl and 5-phenyl rings, beyond halogenation, have a profound influence on the activity of 1,2,4-oxadiazole derivatives. The introduction of various electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) allows for the fine-tuning of the molecule's electronic properties and its interaction with biological targets.

Table 2: Influence of Phenyl Ring Substituents on Anticancer Activity of 1,2,4-Oxadiazole Derivatives

| Scaffold | Substituent | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1,2,4-oxadiazole-benzimidazole hybrid | 4-OCH₃ (EDG) | MCF-7 | 0.12 | nih.gov |

| 1,2,4-oxadiazole-benzimidazole hybrid | 4-Cl (EWG) | MCF-7 | 0.21 | nih.gov |

| 1,2,4-oxadiazole-benzimidazole hybrid | 4-CH₃ (EDG) | A549 | 2.12 | nih.gov |

| 1,2,4-oxadiazole-benzimidazole hybrid | 4-F (EWG) | A375 | 2.78 | nih.gov |

| 2-[3-(aryl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | 3,4-dimethoxy (EDG) | T47D (Breast) | 19.40 | researchgate.net |

| 2-[3-(aryl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | 4-pyridine | CaCo-2 (Colon) | 4.96 | researchgate.net |

Modifications to the Oxadiazole Core

The 1,2,4-oxadiazole ring itself is a stable heterocyclic system that acts as a central scaffold. nih.gov While direct substitution on the ring's carbon atoms is uncommon in derivatization efforts, its complete replacement with other heterocycles is a valid strategy in drug design. This approach, known as scaffold hopping, aims to identify alternative core structures that may offer improved properties. For instance, replacing the central imidazole (B134444) ring of the natural product Nortopsentin with a 1,2,4-oxadiazole motif was a successful strategy to generate new derivatives with antiproliferative activity. chim.it

The 1,2,4-oxadiazole ring is considered relatively electron-poor and has a low level of aromaticity, with a susceptible O-N bond that can be opened under certain reductive conditions. researchgate.net Its electronic character influences the reactivity of the attached phenyl rings. nih.gov The choice between a 1,2,4-oxadiazole and its 1,3,4-isomer can also be significant, as the two isomers have different electronic distributions, stability, and hydrogen bond accepting capabilities, which can affect solubility and target interactions. nih.govresearchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Approaches in Research

Pharmacophore modeling is a powerful ligand-based drug design (LBDD) technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This approach is particularly valuable when the 3D structure of the biological target is unknown. tandfonline.com For derivatives of this compound, pharmacophore models can be generated from a set of known active and inactive analogues.

The process involves aligning the structures of active compounds to identify common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. tandfonline.com The resulting pharmacophore model represents a 3D hypothesis of the key interaction points within the target's binding site.

This model serves several purposes in the drug discovery process:

Virtual Screening: The pharmacophore hypothesis can be used as a 3D query to search large chemical databases for novel compounds that match the required features, potentially identifying new and structurally diverse lead compounds. tandfonline.com

SAR Interpretation: It provides a rational framework for understanding the observed structure-activity relationships. For example, it can explain why a particular substituent enhances activity by showing that it interacts with a key feature in the model.

De Novo Design: The model can guide the design of entirely new molecules by ensuring they incorporate the necessary pharmacophoric features in the correct spatial orientation.

For instance, a pharmacophore model developed for 1,3,4-oxadiazole derivatives targeting thymidine (B127349) phosphorylase consisted of one ring aromatic (RA), one hydrogen bond acceptor (HBA), and one hydrogen bond donor (HBD) group. tandfonline.com Such a model, once validated, can predict the activity of new compounds and guide further optimization. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. For derivatives of this compound, QSAR models can be used to predict the activity of unsynthesized analogues, thereby prioritizing synthetic efforts and accelerating the optimization process.

A particularly powerful approach is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA). nih.govconicet.gov.ar These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules.

CoMFA: Calculates steric (Lennard-Jones potential) and electrostatic (Coulomb potential) fields around the molecules. The resulting model can be visualized as 3D contour maps that highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.govconicet.gov.ar

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties, often providing a more detailed and interpretable model. nih.govconicet.gov.ar

A typical 3D-QSAR study on 1,2,4-oxadiazole derivatives involves aligning a training set of molecules with known activities and using partial least squares (PLS) analysis to build a statistical model. nih.gov The model's predictive power is then validated using a test set of compounds not included in the model generation. nih.gov Successful QSAR models exhibit high internal (q²) and external (R²_pred) correlation coefficients, indicating their robustness and predictive ability. rsc.org The contour maps generated from these analyses provide direct visual guidance for chemists, suggesting specific modifications to the lead structure to enhance biological activity. conicet.gov.arrsc.org

Table 3: Representative Statistical Parameters from 3D-QSAR Studies on Oxadiazole Derivatives

| QSAR Method | Compound Series | Target/Activity | q² (or Rcv²) | R²_pred | Reference |

|---|---|---|---|---|---|

| CoMFA | Oxadiazole derivatives | Anti-Alzheimer | 0.692 | 0.6885 | rsc.org |

| CoMSIA | Oxadiazole derivatives | Anti-Alzheimer | 0.696 | 0.6887 | rsc.org |

| kNN-MFA | 1,2,4-Oxadiazole derivatives | Sortase A Inhibition | 0.6319 | 0.5479 | nih.gov |

| 3D-QSAR | 1,2,4-Oxadiazole derivatives | Anticancer | Statistically significant models generated |

Computational Chemistry and Molecular Modeling Applications in Research on 5 4 Bromophenyl 3 Phenyl 1,2,4 Oxadiazole

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the interactions that drive biological activity and is widely used in drug discovery to screen potential drug candidates.

Before performing a docking simulation, both the protein target and the ligand must be carefully prepared. Protein preparation typically involves obtaining a crystal structure from a repository like the Protein Data Bank (PDB). Standard preparation steps include removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states to amino acid residues. This ensures the protein structure is in a more realistic state for interaction studies.

The ligand, in this case, 5-(4-bromophenyl)-3-phenyl-1,2,4-oxadiazole, must also be prepared. Its three-dimensional structure is generated and then subjected to energy minimization. This process uses force fields (e.g., MMFF94) to find the lowest energy conformation of the molecule, which is its most stable and likely shape. This step is critical for ensuring that the ligand's geometry is realistic before it is docked into the protein's active site.

A variety of docking algorithms and software programs are available, such as AutoDock, PyRx, and GOLD. The choice of algorithm can influence the results, and it is common practice to validate the docking protocol. ijpsjournal.com Validation is often achieved by "re-docking," where the co-crystallized ligand originally found in the PDB structure is removed and then docked back into the protein's active site. mdpi.com A successful validation is typically marked by a low root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose, indicating that the chosen algorithm can accurately reproduce the known binding mode. mdpi.com

After docking, the results are analyzed to understand how the ligand interacts with the protein. This involves examining the binding energy (or docking score), which estimates the binding affinity, and visualizing the specific interactions between the ligand and amino acid residues in the active site. For instance, in studies of 1,3,4-oxadiazole (B1194373) derivatives targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain, researchers analyzed key interactions. semanticscholar.org These analyses revealed that the oxadiazole ring could be positioned near residues like Leu792 and Met793, while substituted phenyl groups might interact with other residues such as Cys797. Hydrogen bonds, hydrophobic interactions, and pi-pi stacking are all crucial interactions that stabilize the ligand-protein complex and are carefully evaluated.

| Compound Derivative | Protein Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 2,5-disubstituted 1,3,4-oxadiazole (Compound IIe) | EGFR Tyrosine Kinase (1M17) | -7.89 | semanticscholar.org |

| Furan-1,3,4-oxadiazole (Compound BF5) | Human Tyrosinase (hTYR) | -13.30 | semanticscholar.org |

| Furan-1,3,4-oxadiazole (Compound BF4) | Human Tyrosinase-Related Protein-1 (hTYRP1) | -11.50 | semanticscholar.org |

| 1,3,4-Oxadiazole-amide derivative (Compound 7j) | VEGFR2 | -49.61 | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding. In studies of various oxadiazole derivatives, MD simulations have been used to confirm the stability of docking results. mdpi.comsemanticscholar.orgnih.govnih.gov

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand and protein over the simulation time (e.g., 100 nanoseconds) suggests that the complex is stable and the ligand remains securely bound in the active site. semanticscholar.org RMSF analysis helps to identify which parts of the protein are flexible and which are rigid, highlighting the residues that are most affected by the ligand's presence. semanticscholar.org

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These calculations provide a detailed understanding of the electron distribution, molecular orbitals, and reactivity of a compound like this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive. nih.govaimspress.com

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It uses a color scale to indicate electron-rich regions (negative potential, typically colored red), which are prone to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are susceptible to nucleophilic attack. For oxadiazole derivatives, MEP analysis often shows that the nitrogen atoms of the oxadiazole ring are electron-rich areas, making them likely sites for interactions with electrophiles or for forming hydrogen bonds. ajchem-a.comresearchgate.net

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | B3LYP/6-311++G(d,p) | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |

| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine (unsubstituted) | B3LYP/6-311G(d,p) | - | - | 3.75 | nih.gov |

| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine (nitro-substituted) | B3LYP/6-311G(d,p) | - | - | 3.18 | nih.gov |

Reactivity Indices and Fukui Functions

Computational chemistry provides powerful tools to understand the electronic structure and reactivity of molecules like this compound. Reactivity indices, derived from conceptual density functional theory (DFT), are instrumental in predicting the sites of electrophilic, nucleophilic, and radical attack. These indices help in elucidating potential metabolic pathways and designing molecules with desired reactivity profiles.

Fukui functions, denoted as f(r), are particularly important as they indicate the change in electron density at a specific point in a molecule when an electron is added or removed. A higher value of the Fukui function at a particular atomic site suggests a greater susceptibility to a certain type of reaction. For a given atom in a molecule, three types of Fukui functions are defined:

f+ (r) for nucleophilic attack (propensity to accept an electron).

f- (r) for electrophilic attack (propensity to donate an electron).

f0 (r) for radical attack.

In a molecular system, the atomic site with the highest condensed Fukui function value is favored for higher reactivity. researchgate.net For instance, in related heterocyclic compounds, DFT calculations have been used to determine these reactive sites. For electrophilic attack, the most reactive sites are often found to be heteroatoms with lone pairs of electrons, such as the nitrogen atoms in the oxadiazole ring. researchgate.net

While specific DFT studies on this compound detailing its Fukui functions are not extensively documented in publicly available literature, the general principles can be applied. The nitrogen and oxygen atoms of the 1,2,4-oxadiazole (B8745197) ring, as well as the bromine atom on the phenyl ring, would be expected to be key sites for various interactions.

Table 1: Hypothetical Reactivity Indices for this compound

| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N(2) of oxadiazole | High | Low | Moderate |

| N(4) of oxadiazole | High | Low | Moderate |

| O(1) of oxadiazole | Moderate | High | Low |

| C(3) of oxadiazole | Low | Moderate | Moderate |

| C(5) of oxadiazole | Low | Moderate | Moderate |

| Bromine atom | Moderate | High | High |

Note: This table is illustrative and based on general principles of reactivity for similar heterocyclic systems. Actual values would require specific quantum chemical calculations.

In Silico Prediction of Potential Biological Targets

The identification of biological targets is a critical step in the drug discovery process. In silico methods, particularly molecular docking and pharmacophore modeling, are widely used to predict the potential biological targets of a compound by evaluating its binding affinity to a library of known protein structures.

For the 1,2,4-oxadiazole scaffold, computational studies have explored a range of potential biological targets. For instance, derivatives of this class have been investigated as inhibitors of enzymes and modulators of receptors. Molecular docking studies on similar 1,2,4-oxadiazole derivatives have revealed potential interactions with targets such as:

Estrogen receptors: Some derivatives have shown effective binding to estrogen receptors, suggesting potential applications in breast cancer therapy. nih.gov

Succinate dehydrogenase (SDH): Molecular docking simulations have explored the binding modes of 1,2,4-oxadiazole derivatives as potential SDH inhibitors for antifungal applications. mdpi.com

Farnesoid X receptor (FXR) and Pregnane X receptor (PXR): Certain 1,2,4-oxadiazole derivatives have been identified as dual modulators of these nuclear receptors, which are implicated in inflammatory disorders. mdpi.com

3-hydroxykynurenine transaminase (HKT): In silico studies have guided the design of 1,2,4-oxadiazole derivatives as inhibitors of HKT, a target for insecticides. nih.gov

SARS-CoV-2 main protease (Mpro): A series of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives have been identified as inhibitors of this key viral enzyme. nih.gov

For this compound, a systematic in silico screening against a panel of disease-relevant proteins could uncover novel biological targets. The binding energy and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) derived from docking simulations provide insights into the most probable targets.

Table 2: Potential Biological Targets for 1,2,4-Oxadiazole Derivatives Identified Through In Silico Studies

| Potential Target | Therapeutic Area | Key Interactions Observed in Docking Studies |

| Estrogen Receptor | Breast Cancer | Hydrophobic interactions with key residues in the binding pocket. nih.gov |

| Succinate Dehydrogenase (SDH) | Antifungal | Hydrogen bonding with key amino acid residues like TYR58, TRP173, and SER39. mdpi.com |

| Farnesoid X Receptor (FXR) | Inflammatory Disorders | Specific interactions within the ligand-binding domain. mdpi.com |

| 3-hydroxykynurenine transaminase (HKT) | Insecticides | Anchoring to key residues such as Arg356. nih.gov |

| SARS-CoV-2 Mpro | Antiviral | Interactions within the active site of the protease. nih.gov |

| PI3Kγ/AKT signaling pathway | Immunosuppression | Interactions within the PI3Kγ binding site. nih.gov |

Computational Screening for Analog Discovery and Virtual Library Design

Computational screening, also known as virtual screening, is a cost-effective and time-efficient approach to identify promising lead compounds from large chemical libraries. For this compound, this methodology can be employed to discover analogs with improved potency, selectivity, and pharmacokinetic properties.

Virtual library design involves the creation of a large, diverse set of virtual compounds based on a core scaffold, in this case, the 3,5-disubstituted-1,2,4-oxadiazole. By systematically modifying the substituents on the phenyl rings (e.g., introducing different functional groups at various positions), a vast chemical space can be explored computationally.

The process typically involves:

Scaffold Selection: The this compound structure serves as the starting point.

Virtual Library Generation: A library of virtual analogs is created by adding a variety of substituents to the core scaffold.

Property Prediction: For each virtual compound, physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters are calculated using computational models. This helps in filtering out compounds with undesirable properties early in the process.

Virtual Screening: The virtual library is then screened against a specific biological target using molecular docking or pharmacophore-based methods.

Hit Identification: Compounds with high predicted binding affinities and favorable ADMET properties are identified as "hits" for further experimental validation.

This approach has been successfully applied to other classes of oxadiazoles (B1248032) for the discovery of novel anticancer and antimicrobial agents. nih.gov For example, designing and screening libraries of 1,3,4-thiadiazole (B1197879) derivatives have led to the identification of potent EGFR kinase inhibitors. ijpsjournal.com

Table 3: Example of a Virtual Library Design Based on the this compound Scaffold

| Analog ID | R1 (Substitution on 3-phenyl ring) | R2 (Substitution on 5-phenyl ring) | Predicted Docking Score (kcal/mol) | Predicted ADMET Profile |

| BPO-001 | H | 4-Br | (Reference Value) | (Reference Profile) |

| BPO-002 | 4-Cl | 4-Br | -8.5 | Favorable |

| BPO-003 | 4-OCH3 | 4-Br | -8.2 | Favorable |

| BPO-004 | 4-NO2 | 4-Br | -9.1 | Moderate |

| BPO-005 | H | 4-F | -7.9 | Favorable |

| BPO-006 | H | 4-CF3 | -8.8 | Moderate |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a virtual screening workflow.

Future Directions and Advanced Research Perspectives for 5 4 Bromophenyl 3 Phenyl 1,2,4 Oxadiazole

Development of Next-Generation Analogues with Enhanced Potency and Selectivity for Research Probes

The structural framework of 5-(4-bromophenyl)-3-phenyl-1,2,4-oxadiazole offers significant opportunities for modification to develop next-generation analogues with superior performance as research probes. The 1,2,4-oxadiazole (B8745197) ring is considered a privileged scaffold, and its derivatives have been extensively studied for various pharmacological properties. nih.govnih.gov Structural modifications can lead to enhanced biological activity and specificity for various molecular targets.

Future research will likely focus on systematic structure-activity relationship (SAR) studies to refine the compound's properties. nih.gov Key areas for modification include:

Substitution on the Phenyl Rings: Introducing a variety of electron-donating or electron-withdrawing groups onto the 3-phenyl and 5-(4-bromophenyl) rings can modulate the molecule's electronic properties, lipophilicity, and steric profile. This can fine-tune binding affinities and selectivity for specific biological targets. For instance, studies on similar oxadiazole derivatives have shown that introducing substituents like methoxy (B1213986) or methyl groups can lead to significant cytotoxicity in cancer cell lines. nih.gov

Bioisosteric Replacement: The 1,2,4-oxadiazole ring itself is a bioisostere of ester and amide groups, providing metabolic stability. frontiersin.org Further replacements of the phenyl rings with other aromatic or heteroaromatic systems could explore new binding interactions and improve pharmacokinetic properties.

Introduction of Functional Groups: Adding specific functional groups can create probes for particular applications. For example, incorporating fluorescent tags would enable visualization in cellular imaging studies, while adding reactive groups could allow for covalent labeling of target proteins.

The goal of these modifications is to generate a library of analogues that can be screened to identify compounds with enhanced potency against specific targets, such as enzymes or receptors, and improved selectivity to minimize off-target effects, making them ideal candidates for highly specific research probes. mdpi.com

| Modification Strategy | Potential Effect | Research Goal | Example from Related Compounds |

| Varying substituents on phenyl rings | Modulate electronic properties, lipophilicity, and steric hindrance | Enhance binding affinity and target selectivity | Introduction of EWG on 5-aryl-1,2,4-oxadiazole ring increased antitumor activity. nih.gov |

| Bioisosteric replacement of phenyl rings | Alter binding modes and improve metabolic stability | Discover novel interactions with biological targets | The 1,2,4-oxadiazole core acts as a stable alternative to ester/amide moieties. frontiersin.org |

| Introduction of haloalkyl groups | Enhance specific biological activities | Develop potent agents for targeted applications | Introduction of chloromethyl or bromomethyl at the 5-position of 1,2,4-oxadiazole enhanced nematocidal activity. mdpi.com |

Integration into Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Library (DEL) Research

The unique structural and chemical properties of the 1,2,4-oxadiazole scaffold make it an attractive candidate for modern drug discovery platforms like Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) technology.

In FBDD, small molecular fragments that bind weakly to a biological target are identified and then optimized into more potent leads. The this compound core could serve as a valuable fragment due to its rigid structure, favorable physicochemical properties, and proven ability to engage in meaningful biological interactions.

DEL technology enables the screening of vast chemical libraries where each small molecule is tagged with a unique DNA barcode. nih.gov The synthesis of 1,2,4-oxadiazoles is particularly amenable to this platform. Research has demonstrated efficient multistep protocols for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates. nih.gov The on-DNA formation of this scaffold is attractive because it can be constructed from widely available and diverse building blocks like nitriles and carboxylic acids. nih.gov The development of robust, DNA-compatible synthetic reactions is crucial for expanding the chemical space of DELs. frontiersin.org Integrating the this compound scaffold into a DEL would allow for the rapid screening of millions of its derivatives against numerous high-value biological targets.

Investigation of Nanotechnology Applications for Targeted Delivery in Research Models

Nanotechnology offers a promising avenue to overcome challenges associated with the delivery of therapeutic and diagnostic agents, such as poor solubility and lack of specificity. nih.govsciencepubco.com For a compound like this compound, which is likely to be hydrophobic, nanotechnology-based delivery systems could significantly enhance its utility in preclinical research.

Future investigations could explore the encapsulation of this compound into various nanocarriers:

Liposomes: These lipid bilayer vesicles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. nih.gov

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that entrap the compound, allowing for controlled and sustained release at the target site. sciencepubco.com

Nanoemulsions: These thermodynamically stable systems are effective at increasing the oral bioavailability of water-insoluble compounds. nih.gov

By functionalizing the surface of these nanoparticles with specific ligands (e.g., antibodies, peptides), the encapsulated this compound can be actively targeted to specific cells or tissues in research models. sciencepubco.com This approach would not only improve the compound's efficacy but also minimize potential off-target effects, providing a more precise tool for in vivo studies. nih.gov

Role as a Chemical Probe for Elucidating Biological Pathways in Pre-clinical Research

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. Given the diverse biological activities reported for 1,2,4-oxadiazole derivatives, this compound and its optimized analogues have significant potential as chemical probes.

Derivatives of this scaffold have been identified as inhibitors of various enzymes and modulators of receptor pathways, making them valuable for pathway elucidation. nih.gov For example, different 1,2,4-oxadiazole compounds have shown inhibitory activity against:

Cancer-Related Targets: Studies have shown that derivatives can induce apoptosis and exhibit cytotoxicity against cancer cell lines, with some showing binding to estrogen receptors. nih.gov

Viral Enzymes: Phenyl-1,2,4-oxadiazole derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro), both of which are critical for viral replication. nih.govipbcams.ac.cn

Neurodegenerative Disease Targets: Novel derivatives have been evaluated as potent inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in Alzheimer's disease. nih.gov

By using a highly potent and selective analogue of this compound, researchers can perturb a specific protein within a cell or organism. This allows for the study of the downstream effects of inhibiting that protein, helping to map its role in complex biological pathways and validate it as a potential therapeutic target.

Exploration of New Methodologies for Synthesis and Derivatization